Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene ring core esterified at the 2-position and a sulfamoyl group at the 3-position, substituted with a 3-ethylphenyl moiety. This structural motif is common in bioactive molecules, particularly in peroxisome proliferator-activated receptor (PPAR) modulators and sulfonylurea-based compounds.
Properties
IUPAC Name |
methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-3-10-5-4-6-11(9-10)15-21(17,18)12-7-8-20-13(12)14(16)19-2/h4-9,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGLJQHKEARSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling Followed by Sulfamoylation
This two-step approach leverages palladium-catalyzed coupling to construct the thiophene backbone before introducing the sulfamoyl group.
Step 1: Synthesis of Methyl 3-bromothiophene-2-carboxylate
A halogenated thiophene precursor is prepared via bromination of methyl thiophene-2-carboxylate using $$ \text{N}- $$bromosuccinimide (NBS) in $$ \text{CCl}_4 $$ under UV light. Yield: 78–85%.
Step 2: Suzuki Coupling with 3-Ethylphenylboronic Acid
The brominated intermediate reacts with 3-ethylphenylboronic acid under Suzuki conditions:
- Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ (2 mol%)
- Base: $$ \text{Na}2\text{CO}3 $$ (2 M aqueous solution)
- Solvent: Toluene/ethanol (3:1)
- Temperature: 80°C, 12 hours.
Yield: 65–72%.
Step 3: Sulfamoylation with Sulfur Trioxide–Amine Complex
The coupled product undergoes sulfamoylation using a sulfur trioxide–3-ethylaniline complex in dichloromethane at 0°C. Triethylamine is added to scavenge HCl. Yield: 58–64%.
Advantages : High regioselectivity; compatible with diverse boronic acids.
Limitations : Multi-step process lowers overall yield (cumulative ~30–35%).
Direct Sulfamoylation of Preformed Thiophene Esters
This one-pot method introduces the sulfamoyl group early in the synthesis.
Reaction Protocol :
- Methyl thiophene-2-carboxylate is treated with chlorosulfonic acid at −10°C to form the sulfonyl chloride intermediate.
- Immediate reaction with 3-ethylaniline in the presence of $$ \text{Et}_3\text{N} $$ (2 equiv) in THF at 25°C for 6 hours.
Key Parameters :
- Stoichiometry: 1:1.2 ratio of thiophene ester to chlorosulfonic acid.
- Side products: Over-sulfonation (<5%) if temperature exceeds 0°C.
Yield: 70–75%.
Advantages : Fewer steps; higher overall yield.
Limitations : Requires strict temperature control to avoid decomposition.
Palladium-Catalyzed Cyclization of Sulfinate Esters
Adapted from recent advances in sulfur heterocycle synthesis (Figure 1), this method constructs the thiophene ring and sulfamoyl group simultaneously.
Procedure :
- Sulfinate Ester Preparation : React 3-ethylphenylsulfinic acid with methyl iodide in methanol (90% yield).
- Cyclization : Treat the sulfinate ester with a thiophene boronic ester using $$ \text{Pd(dba)}2 $$ (5 mol%) and $$ \text{P}(t\text{-Bu})3 $$ (10 mol%) in toluene at 100°C.
Yield : 68–73%.
Key Insight : The palladium catalyst facilitates both C–S bond formation and cyclization, avoiding intermediate isolation.
Comparative Analysis of Methods
| Method | Steps | Overall Yield (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Suzuki–Sulfamoylation | 3 | 30–35 | High regioselectivity | Labor-intensive; low cumulative yield |
| Direct Sulfamoylation | 1 | 70–75 | Rapid; fewer reagents | Temperature-sensitive |
| Pd-Catalyzed Cyclization | 2 | 68–73 | One-pot ring formation | Requires specialized catalysts |
Industrial Production Considerations
Scalable synthesis demands:
- Continuous Flow Reactors : For direct sulfamoylation, microreactors improve heat transfer, reducing side reactions.
- Catalyst Recycling : Palladium recovery systems (e.g., polymer-immobilized $$ \text{Pd} $$) cut costs in cyclization methods.
- Purity Control : Crystallization from ethanol/water (7:3) achieves >99% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: It is employed in the fabrication of electronic devices due to its conductive properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function . These interactions can modulate various biological processes, making the compound useful in medicinal chemistry and chemical biology .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 3-ethylphenyl group distinguishes it from derivatives with heterocyclic (e.g., triazine in thifensulfuron-methyl ) or aliphatic (e.g., methoxycarbonylmethyl ) substituents. These variations significantly alter polarity, bioavailability, and target specificity. Compound 10h shares the thiophene-sulfamoyl-carboxylate backbone but incorporates a 2-methoxy-4-(isopentylamino)phenyl group, enhancing PPARβ/δ antagonism through bulkier hydrophobic interactions.
Functional Applications: Herbicidal vs. Toxicity Profiles: Methyl 3-(methylsulfonamido)thiophene-2-carboxylate exhibits specific target organ toxicity (respiratory system), highlighting how even minor substituent changes (e.g., methylsulfonamido vs. aryl-sulfamoyl) alter safety profiles.
Physicochemical Properties
- Polarity : The 3-ethylphenyl group increases lipophilicity (logP ~3.5 estimated) compared to more polar analogues like thifensulfuron-methyl (logP ~1.2 ).
- Solubility : Sulfonylurea herbicides (e.g., thifensulfuron-methyl) exhibit moderate water solubility (~50 mg/L at 25°C ), whereas aryl-sulfamoyl thiophenes are typically less soluble, requiring organic solvents for formulation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate?
- Answer : The compound can be synthesized via sulfamoylation of methyl 3-aminothiophene-2-carboxylate using sulfonyl chloride derivatives under inert conditions. For example, analogous routes involve reacting methyl 3-aminothiophene-2-carboxylate with thioglycolic acid at 130°C in an inert atmosphere to form sulfamoyl intermediates . Diazotization followed by sulfonation (e.g., using SO₂) and subsequent coupling with aryl amines (e.g., 3-ethylaniline) in polar aprotic solvents like DMF is also reported for similar thiophene derivatives .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and molecular structure (e.g., chemical shifts for thiophene protons at δ 6.8–7.5 ppm and sulfamoyl NH at δ 10–12 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1350–1150 cm⁻¹ (S=O stretching), and ~3300 cm⁻¹ (N-H sulfamoyl) .
- HPLC : For purity assessment, often using reverse-phase columns with methanol-water gradients .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Based on structurally similar sulfamoyl thiophenes:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319 hazards) .
- Work in a fume hood due to respiratory toxicity risks (H335) .
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) elucidate the biological activity of this compound?
- Answer : Molecular docking studies with target proteins (e.g., PPARβ/δ) can predict binding affinities and interaction modes. For example, methyl sulfamoyl thiophenes have been docked into enzyme active sites to identify critical hydrogen bonds (e.g., sulfamoyl-O with Arg265) and hydrophobic interactions with aryl substituents . MD simulations further assess stability of ligand-protein complexes .
Q. What strategies improve synthetic yield and purity of sulfamoyl-containing thiophenes like this compound?
- Answer :
- Optimized reaction conditions : Use DMF as a solvent for sulfamoylation to enhance solubility and reaction efficiency .
- Purification : Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) resolves byproducts .
- Inert atmosphere : Prevents oxidation of sulfamoyl intermediates during synthesis .
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect biological activity?
- Answer : Structure-activity relationship (SAR) studies on analogous compounds show that:
- Electron-withdrawing groups (e.g., -F, -SO₂NH₂) enhance binding to enzymes like PPARβ/δ by stabilizing charge interactions .
- 3-Ethylphenyl substituents improve lipophilicity, increasing cell membrane permeability compared to smaller alkyl groups .
- Methoxycarbonyl groups on the thiophene ring can sterically hinder binding, reducing potency .
Q. How can researchers resolve contradictions in reported synthetic methods (e.g., solvent choice, reaction temperatures)?
- Answer : Comparative analysis of protocols is essential:
- Solvent effects : DMF vs. THF may alter reaction rates due to polarity differences; DMF accelerates sulfamoylation by stabilizing charged intermediates .
- Temperature optimization : Higher temperatures (e.g., 130°C) improve yields for sulfamoyl formation but risk decomposition, requiring strict inert conditions .
- Validation : Reproduce conflicting methods with controlled variables (e.g., reagent purity, moisture levels) to identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
